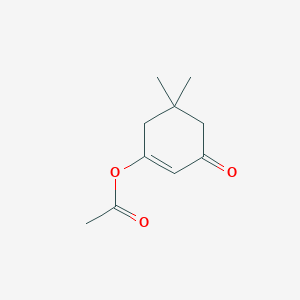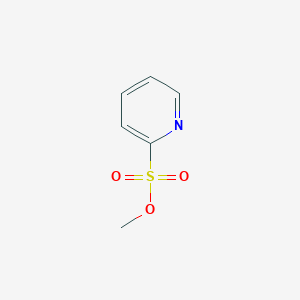![molecular formula C13H11ClN4O B174271 6-Chloro-7-[(4-methoxyphenyl)methyl]purine CAS No. 112088-77-4](/img/structure/B174271.png)
6-Chloro-7-[(4-methoxyphenyl)methyl]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-[(4-methoxyphenyl)methyl]purine, also known as 4-MeO-6-Cl-MPTP, is a purine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective ligand for the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs throughout the body.
Mechanism of Action
The mechanism of action of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine involves its binding to the adenosine A3 receptor. This binding results in the activation of intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are involved in several cellular processes, such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine are largely dependent on its binding to the adenosine A3 receptor. Studies have shown that this compound can have anti-inflammatory effects, as well as anti-tumor effects. Additionally, this compound has been shown to have cardioprotective effects in ischemia-reperfusion injury models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine is its selectivity for the adenosine A3 receptor. This selectivity allows researchers to study the specific effects of adenosine A3 receptor activation without the confounding effects of other adenosine receptors. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving 6-Chloro-7-[(4-methoxyphenyl)methyl]purine. One area of interest is the development of more potent and selective ligands for the adenosine A3 receptor. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, the potential cardioprotective effects of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine should be further explored in preclinical models.
Synthesis Methods
The synthesis of 6-Chloro-7-[(4-methoxyphenyl)methyl]purine involves several steps. The first step is the protection of the amino group of purine with a tert-butyldimethylsilyl (TBDMS) group. The second step is the selective chlorination of the 6-position of the purine ring using N-chlorosuccinimide (NCS) as the chlorinating agent. The third step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to obtain the intermediate 6-chloropurine. The fourth and final step involves the alkylation of the 6-chloropurine with 4-methoxybenzyl bromide using potassium carbonate as the base to obtain the final product, 6-Chloro-7-[(4-methoxyphenyl)methyl]purine.
Scientific Research Applications
6-Chloro-7-[(4-methoxyphenyl)methyl]purine has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the study of the adenosine A3 receptor. The adenosine A3 receptor has been implicated in several physiological and pathological processes, such as inflammation, ischemia, and cancer. Therefore, the development of selective ligands for this receptor has been of great interest to researchers.
properties
CAS RN |
112088-77-4 |
|---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methyl]purine |
InChI |
InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-13-11(18)12(14)15-7-16-13/h2-5,7-8H,6H2,1H3 |
InChI Key |
KPVXXGPHXUPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl |
synonyms |
6-chloro-9-(4-methoxybenzyl)-9H-purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



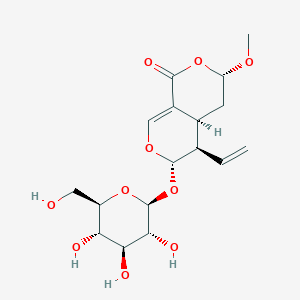
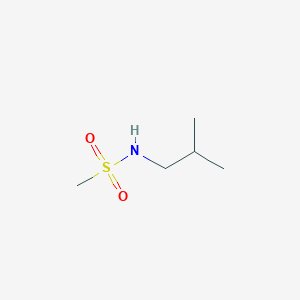
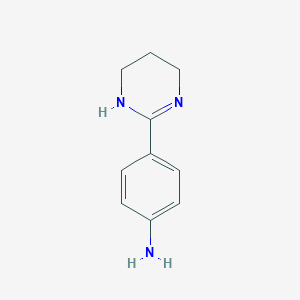


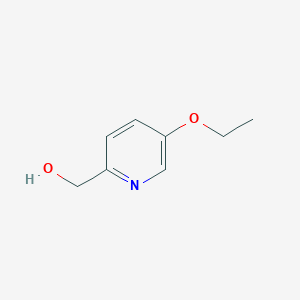

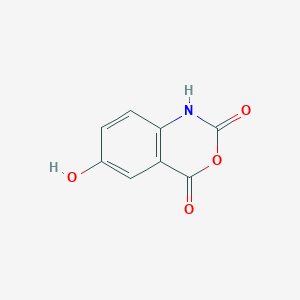

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

